D-myo-Inositol-1,3,4-triphosphate (sodium salt)
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Overview
Description
The inositol phosphates play a critical role as small, soluble second messengers in transmission of cellular signals. D-myo-Inositol-1,3,4-triphosphate (Ins(1,3,4)-P3) is one of several different inositol oligophosphate isomers implicated in signal transduction. Ins(1,3,4)-P3 acts through the inhibition of Ins(3,4,5,6)-P4 kinase activity to increase the cellular level of Ins(3,4,5,6)-P4 and thus inhibit calcium-activated chloride channels. The levels of Ins(1,3,4)-P3 are in turn regulated by the levels of cytosolic free calcium. The receptor-mediated activation of phospholipase C (PLC) can be seen as the initiating event in this cascade, since PLC generates Ins(1,4,5)-P3 which releases calcium from intracellular storage reservoirs, leading to a dramatic but transient increase in the cytosolic concentration of free calcium.
Scientific Research Applications
1. Soil Chemistry and Environmental Studies
D-myo-Inositol-1,3,4-triphosphate (sodium salt) has been studied in the context of soil chemistry. Research conducted by Cosgrove (1972) explored the chemical phosphorylation of myo-inositol and its role in the formation of inositol polyphosphates in soil, highlighting its potential environmental significance (Cosgrove, 1972).
2. Application in Conservation and Restoration
In the field of conservation and restoration, Šala et al. (2006) synthesized myo-inositol triphosphate and tetrakisphosphate from myo-inositol, demonstrating their effectiveness in preventing iron-gall-ink decay in cellulose items (Šala et al., 2006).
3. Plant Physiology and Salinity Tolerance
Nelson et al. (1999) investigated the role of myo-inositol in sodium uptake in salt-stressed ice plants, revealing a relationship between increased myo-inositol translocation and sodium uptake under stress (Nelson, Koukoumanos, Bohnert, 1999). Additionally, research on plant physiology has shown that myo-inositol derivatives are involved in plant responses to salinity, playing a role in cell signaling and membrane biogenesis (Nelson, Rammesmayer, Bohnert, 1998).
4. Medical Research and Therapeutic Applications
In the medical field, Przyklenk et al. (2005) found that pretreatment with D-myo-Inositol Trisphosphate reduces infarct size in rabbit hearts, suggesting its potential use in cardioprotection (Przyklenk, Maynard, Darling, Whittaker, 2005).
5. Nutritional and Biochemical Studies
In terms of nutrition and biochemistry, studies have focused on the interaction of myo-inositol phosphates with mineral elements, influencing their bioavailability in food (Persson, Türk, Nyman, Sandberg, 1998). Additionally, the role of myo-inositol in the pathogenesis of diabetic complications has been explored, highlighting its biochemical significance (Greene, Lattimer, Sima, 1987).
properties
Molecular Formula |
C6H12O15P3 · 3Na |
---|---|
Molecular Weight |
486 |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2-,3+,4?,5?,6?;;;/m1.../s1 |
InChI Key |
ZVCVTWVBDIPWPZ-WWKACLBASA-K |
SMILES |
O[C@H]1[C@@H](OP([O-])(O)=O)[C@H](O)[C@@H](O)[C@H](OP([O-])(O)=O)[C@H]1OP([O-])(O)=O.[Na+].[Na+].[Na+] |
synonyms |
Ins(1,3,4)-P3 (sodium salt); 1,3,4-IP3 (sodium salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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